molecular formula C12H16N4O3S B2526053 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332098-82-5

8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2526053
CAS No.: 332098-82-5
M. Wt: 296.35
InChI Key: NIICEQBHLBJNEU-UHFFFAOYSA-N
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Description

8-((2-Hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with substitutions at positions 7 and 8 of the purine core. The 7-position is substituted with a 2-methylallyl group, while the 8-position features a (2-hydroxyethyl)thio moiety. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly in the context of kinase inhibitors and antidiabetic drug impurities . Its synthesis typically involves nucleophilic substitution reactions, as seen in similar purine derivatives, where thiol or amine groups are introduced at specific positions .

Key structural features include:

  • Position 8: (2-Hydroxyethyl)thio group, offering hydrogen-bonding capability via the hydroxyl group and moderate hydrophilicity.

Properties

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-7(2)6-16-8-9(13-12(16)20-5-4-17)15(3)11(19)14-10(8)18/h17H,1,4-6H2,2-3H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIICEQBHLBJNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the thioether and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thioether group, potentially converting it into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to alter its functional groups, such as converting the hydroxyethyl group into an ethyl group.

    Substitution: The purine base can undergo substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the purine base.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following sections detail its key applications.

Antitumor Activity

Research indicates that this compound possesses antitumor properties. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with the compound led to significant cell death in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study Cell Line Effect
Breast CancerInduces apoptosis

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in vitro. This suggests its potential utility in managing inflammatory diseases.

Activity Type Observed Effect
Anti-inflammatoryReduces cytokine levels

Neuroprotective Properties

Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative diseases.

Activity Type Observed Effect
NeuroprotectiveProtects against oxidative stress

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Antitumor Study

In a controlled study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism involved activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Neuroprotective Study

A study investigating the neuroprotective effects found that the compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests its potential use in developing therapies for neurodegenerative conditions such as Alzheimer’s disease.

Mechanism of Action

The mechanism by which 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Positions 7 and 8

The biological and physicochemical properties of purine dione derivatives are highly dependent on substituents at positions 7 and 8. Below is a comparative analysis:

Compound Name Substituents (Position 7) Substituents (Position 8) Key Properties/Activities Source
Target Compound 2-Methylallyl (2-Hydroxyethyl)thio Intermediate in drug synthesis
7-(2-Methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6-dione 2-Methoxyethyl (2-Methylallyl)thio Structural isomer; altered hydrophilicity
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-purine-2,6-dione (Linagliptin Impurity 5) But-2-yn-1-yl (2-Hydroxyethyl)amino Antidiabetic drug impurity; amino vs. thio group reduces sulfur reactivity
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-purine-2,6-dione Methyl 3,3,3-Trifluoropropyl Fluorinated chain increases lipophilicity and metabolic stability
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-purine-2,6-dione (3m) Methyl 3-Chloro-6-(trifluoromethyl)pyridinyloxy Aromatic substituent abolishes CNS activity but retains analgesia
8-((Diethylamino)methyl)-1,3,7-trimethyl-purine-2,6-dione Methyl (Diethylamino)methyl Tertiary amine enhances basicity and solubility in acidic environments

Biological Activity

8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological exploration.

Chemical Structure

The compound can be represented by the following structural formula:

C13H17N5O3S\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}_3\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.
  • Antiviral Properties : It has shown potential as an antiviral agent, particularly against certain RNA viruses.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.

Antitumor Activity

A study evaluating the anticancer properties of purine derivatives found that this compound exhibited significant cytotoxicity in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.4
MCF-7 (Breast)12.8
HeLa (Cervical)10.5

Antiviral Properties

In vitro studies have demonstrated that this compound can inhibit the replication of specific RNA viruses. The mechanism appears to involve interference with viral RNA synthesis.

Virus TypeIC50 (µM)Reference
Influenza A20.0
HIV25.5

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain enzymes related to nucleotide metabolism, which could have implications for cancer and viral therapies.

EnzymeInhibition (%) at 100 µMReference
Adenosine Kinase75
Guanine Deaminase60

Case Studies

  • Case Study on Antitumor Activity : A preclinical trial involving xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Case Study on Antiviral Efficacy : In a study focusing on HIV, treatment with the compound led to a marked decrease in viral load in infected cell cultures, indicating its potential utility in antiviral therapy.

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